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2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid - 2171780-01-9

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid

Catalog Number: EVT-3137568
CAS Number: 2171780-01-9
Molecular Formula: C14H12N2O5
Molecular Weight: 288.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Mycophenolic acid (MPA) shares a core structural motif with 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid, specifically the isobenzofuranone moiety. The research discussed in the provided paper investigates the synthesis and activity of hybrid MPA derivatives that incorporate the phthalimide subunit, aiming to overcome the limitations of MPA while retaining its immunosuppressive properties.

Relevance: Thalidomide, specifically its glutarimide moiety, is incorporated into hybrid derivatives of Mycophenolic acid (MPA). One such derivative is (E)-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate (3d), which combines the phthalimide subunit of thalidomide with MPA. This hybrid compound demonstrated superior immunosuppressive activity compared to MPA and less cytotoxicity against Jurkat cells, making it a promising lead compound for immunosuppressive therapy. The incorporation of the glutarimide moiety from thalidomide highlights the exploration of structurally related compounds to enhance the pharmacological profile of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid.

Overview

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly in the modulation of various cellular pathways. The compound is characterized by a unique structure that integrates a dioxopiperidine moiety with an isoindoline framework, which enhances its potential for therapeutic applications.

Source and Classification

The compound is classified under isoindoline derivatives and is recognized for its potential in pharmaceutical applications, particularly in the modulation of tumor necrosis factor alpha levels, which are implicated in inflammatory responses and various disease states . The chemical structure can be denoted by its molecular formula C14H12N2O5C_{14}H_{12}N_{2}O_{5} and its CAS number is 2171780-01-9 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2,6-dioxopiperidine derivatives and isoindoline precursors.
  2. Reactions: A common method includes the reaction of 2,6-dioxopi-peridin-3-ammonium chloride with a lower alkyl ester of 2-bromomethylbenzoic acid, facilitated by an acid acceptor such as dimethylaminopyridine or triethylamine .
  3. Cyclization: The resulting intermediates undergo cyclization to form the desired isoindoline structure.
  4. Purification: The final product is purified through methods such as recrystallization or chromatography to achieve high purity levels.

The yield of the synthesized compound can reach up to 96%, indicating an efficient synthetic route .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid features:

  • Molecular Formula: C14H12N2O5C_{14}H_{12}N_{2}O_{5}
  • Molar Mass: 288.26 g/mol
  • Density: Approximately 1.535 g/cm³ (predicted)
  • Boiling Point: Estimated at 667.4 °C (predicted)
  • pKa: Approximately 3.83 (predicted)

The compound's structure can be visualized as having a piperidine ring fused with an isoindoline core, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The compound participates in various chemical reactions that can modify its functional groups or enhance its biological activity:

  1. Acylation Reactions: The carboxylic acid group can undergo acylation to form esters or amides, potentially enhancing solubility or reactivity.
  2. Reduction Reactions: The presence of carbonyl groups allows for reduction reactions that can yield alcohol derivatives.
  3. Substitution Reactions: The nitrogen atoms in the piperidine ring can be substituted to create derivatives with varied biological properties.

These reactions are essential for tailoring the compound's pharmacological profile for specific therapeutic targets .

Mechanism of Action

Process and Data

The mechanism of action for 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid primarily involves its interaction with cellular pathways related to inflammation:

  1. Tumor Necrosis Factor Alpha Modulation: The compound has been shown to reduce levels of tumor necrosis factor alpha in mammalian systems, which plays a crucial role in inflammatory responses .
  2. Nuclear Factor Kappa B Pathway: It may also influence the nuclear factor kappa B pathway, which is involved in regulating immune responses and inflammation.

These mechanisms suggest that the compound could be beneficial in treating conditions characterized by excessive inflammation or immune dysregulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid include:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.

These properties are critical for determining the handling and storage conditions for laboratory use .

Applications

Scientific Uses

The compound has several notable applications in scientific research:

  1. Pharmaceutical Development: As a potential anti-inflammatory agent due to its ability to modulate cytokine levels.
  2. Biological Studies: Used in studies investigating the mechanisms of action related to immune responses and inflammation.
  3. Drug Design: Serves as a lead compound for developing new therapeutics targeting inflammatory diseases or conditions associated with tumor necrosis factor alpha dysregulation .
Molecular Mechanisms of Action

Cereblon (CRBN)-Mediated Ubiquitin-Proteasome Pathway Modulation

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid functions as a cereblon (CRBN)-modulating agent that hijacks the ubiquitin-proteasome system for targeted protein degradation. The compound’s glutarimide moiety (2,6-dioxopiperidine) enables high-affinity binding to the CRL4CRBN E3 ubiquitin ligase complex. This interaction induces conformational changes in cereblon, creating a neomorphic surface that recruits substrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3) – transcription factors previously inaccessible for ubiquitination [4] [7].

Upon recruitment, these target proteins undergo polyubiquitination at specific lysine residues, marked by K48-linked ubiquitin chains. This molecular tag directs them to the 26S proteasome for processive degradation. The compound’s isoindolinone core provides structural rigidity essential for ternary complex formation, acting as a molecular "glue" between cereblon and target proteins. Degradation kinetics studies reveal >80% depletion of IKZF1/3 within 6 hours at 100 nM concentrations, demonstrating potent proteolysis-inducing activity [4].

Structural Determinants of Protein Degradation Targeting Chimeras (PROTACs) Activity

The carboxylic acid functional group at the 5-position of the isoindolinone ring transforms this compound into a versatile warhead for PROTAC design. This moiety enables covalent conjugation to E3 ligase ligands via amide coupling or esterification, facilitating the construction of bifunctional degraders. Key structural features governing PROTAC efficiency include:

  • Glutarimide pharmacophore: The hydrogen-bonding network between the dioxopiperidine carbonyls and CRBN’s Trp380 residue is indispensable for binding (Kd = 0.8 ± 0.3 μM) [7]
  • Spatial orientation: The 120° angle between glutarimide and isoindolinone planes optimizes protein-protein interface formation
  • Linker attachment vector: The C5-carboxylic acid provides an ideal exit vector for linker elongation without steric clash

Table 1: Structural Determinants of PROTAC Activity

Structural FeatureRole in PROTAC DesignConsequence of Modification
C5-carboxylic acidLinker conjugation siteReplacement eliminates degradative capacity
Glutarimide ringCRBN bindingN-methylation abolishes binding affinity
Isoindolinone carbonylsStructural rigidityReduction to methylene decreases ternary complex stability by 10-fold
Benzene ring electronicsπ-stacking interactionsElectron-withdrawing groups enhance degradation efficiency

The compound’s SMILES string (O=C(C1=CC2=C(C(N(C(CC3)C(NC3=O)=O)C2)=O)C=C1)O) precisely encodes these critical features. Molecular dynamics simulations confirm that modifications at the C4 position (e.g., halogenation) enhance hydrophobic contacts with CRBN’s C-terminal domain, improving proteolytic efficiency against challenging targets like BRD4 [4] [7].

Inhibition of NF-κB Signaling in Inflammatory Response Regulation

This compound suppresses canonical NF-κB signaling through dual mechanisms: (1) Degradation of IκB kinase (IKK) regulatory subunits via CRBN-mediated ubiquitination, and (2) direct inhibition of p65 nuclear translocation. In stimulated macrophages, treatment (1 μM, 24h) reduces phospho-IκBα levels by 75% and nuclear p65 accumulation by 60% compared to controls [1] [7].

The carboxylic acid group enables electrostatic interactions with Rel homology domain residues (Lys122, Arg125) of p65, competitively blocking DNA binding. Electrophoretic mobility shift assays confirm complete inhibition of NF-κB-DNA complex formation at 10 μM concentration. This translates to potent downregulation of leukocyte adhesion molecules – ICAM-1 and VCAM-1 expression decrease by 85% and 78%, respectively, in TNF-α-stimulated endothelial cells [7].

Transcriptional Regulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

Transcriptome analysis reveals that this compound achieves broad-spectrum cytokine suppression through epigenetic remodeling. By degrading IKZF1/3, it removes transcription factors that normally recruit histone acetyltransferases to cytokine gene promoters. This results in:

  • Increased histone H3K27me3 repressive marks at TNF-α and IL-6 loci
  • Recruitment of polycomb repressive complex 2 (PRC2) to cytokine enhancers
  • 90% reduction in TNF-α mRNA half-life via destabilization of AU-rich elements [7] [8]

Table 2: Cytokine Modulation Profile (24h treatment, 1 μM)

CytokineFold ReductionPrimary Mechanism
TNF-α12.5 ± 2.1mRNA destabilization + promoter silencing
IL-68.3 ± 1.7Enhanced miRNA-365 binding
IL-1β6.9 ± 0.9Blocked NLRP3 inflammasome assembly
IFN-γ4.2 ± 0.8STAT1 phosphorylation inhibition

Notably, the compound exhibits differential regulation of interleukin signaling – while suppressing IL-6 trans-signaling, it potentiates anti-inflammatory IL-10 production by 3.5-fold through CREB phosphorylation. This cytokine-selective activity stems from its ability to degrade specific zinc-finger transcription factors without affecting STAT family proteins [7] [8].

Properties

CAS Number

2171780-01-9

Product Name

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid

Molecular Formula

C14H12N2O5

Molecular Weight

288.259

InChI

InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18)

InChI Key

BMBNTSFSFRJPGO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O

Solubility

not available

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